1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
The compound “1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” belongs to a class of compounds known as pyrazolo[3,4-d]pyrimidin-4-one derivatives . These compounds have been evaluated for their fungicidal activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines has been reported in several studies . For instance, a series of novel pyrazolo[3,4-d]pyrimidines was synthesized and evaluated for their anticancer activity against 60 human tumor cell lines .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines has been analyzed in various studies . The IR spectrum shows peaks corresponding to OH, NH, C=O, and C=N functional groups . The 1H-NMR spectrum provides information about the hydrogen atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidines have been studied . For example, the compound showed significant inhibitory activity against EGFR and ErbB2 kinases .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidines have been reported . For example, the compound is a brown solid with a melting point of 191–192 °C .Scientific Research Applications
Pyrazolo[3,4-d]pyrimidines and Related Scaffolds in Drug Discovery
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidines : This class of compounds demonstrates a broad spectrum of medicinal properties including anticancer, anti-inflammatory, and central nervous system (CNS) activities. The structure-activity relationship (SAR) studies emphasize their potential as drug-like candidates for various disease targets. There's a significant opportunity for medicinal chemists to exploit this scaffold further in drug development (Cherukupalli et al., 2017).
Hybrid Catalysts for Synthesis of Pyrazolo[3,4-d]pyrimidines : The review highlights the role of hybrid catalysts in synthesizing pyrazolo[3,4-d]pyrimidines, indicating their importance in medicinal chemistry and pharmaceutical industries. This suggests the chemical versatility and applicability of this scaffold in developing new therapeutic agents (Parmar et al., 2023).
Optoelectronic Materials from Pyrazolo[3,4-d]pyrimidines : Beyond therapeutic applications, compounds featuring pyrazolo[3,4-d]pyrimidine rings are also explored for their potential in optoelectronic materials. This includes their use in organic light-emitting diodes (OLEDs) and other electronic devices, showcasing the structural and functional diversity of this scaffold (Lipunova et al., 2018).
Medicinal Attributes of Pyrazolo[3,4-d]pyrimidines : These compounds are structurally similar to purines, prompting biological investigations into their therapeutic significance. They have shown crucial roles in numerous disease conditions, further highlighting the medicinal potential of this chemical scaffold (Chauhan & Kumar, 2013).
Chemistry of Fluorinated Pyrimidines : While focusing on fluorinated derivatives like 5-fluorouracil, this review underscores the importance of incorporating fluorine into pyrimidine rings for therapeutic use, particularly in cancer treatment. The principles discussed here could be relevant for understanding the applications of fluorophenyl-substituted pyrazolo[3,4-d]pyrimidines (Gmeiner, 2020).
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4OS/c12-6-1-3-7(4-2-6)16-9-8(5-13-16)10(17)15-11(18)14-9/h1-5H,(H2,14,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRPZSSVJZUKJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=O)NC(=S)N3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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